Praziquantel D11

Vue d'ensemble

Description

Praziquantel-d11 est un dérivé marqué au deutérium du Praziquantel, un médicament anthelminthique utilisé pour traiter les infections parasitaires par les vers, telles que la schistosomiase, la clonorchiase et l'opisthorchiase . Le marquage au deutérium dans le Praziquantel-d11 est principalement utilisé à des fins de recherche scientifique, y compris les études pharmacocinétiques et les investigations métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Praziquantel-d11 implique l'incorporation de deutérium dans la molécule de Praziquantel. Une méthode courante est la réaction d'échange hydrogène-deutérium, où les atomes d'hydrogène de la molécule de Praziquantel sont remplacés par des atomes de deutérium . Ce processus implique généralement l'utilisation de solvants et de catalyseurs deutérés dans des conditions contrôlées pour assurer l'incorporation sélective du deutérium.

Méthodes de production industrielle

La production industrielle du Praziquantel-d11 suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de la chimie en flux continu pour optimiser les conditions de réaction et améliorer le rendement . Cette méthode permet un contrôle précis des paramètres de réaction, conduisant à une pureté élevée et à une efficacité dans la production du Praziquantel-d11 .

Analyse Des Réactions Chimiques

Types de réactions

Le Praziquantel-d11 subit diverses réactions chimiques, notamment :

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions communs

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du Praziquantel-d11 peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des analogues deutérés avec des propriétés pharmacocinétiques modifiées .

Applications de la recherche scientifique

Le Praziquantel-d11 est largement utilisé dans la recherche scientifique pour diverses applications :

Chimie : Utilisé dans des études impliquant le marquage isotopique pour suivre les réactions chimiques et les voies.

Biologie : Employé dans les études métaboliques pour comprendre la biotransformation du Praziquantel dans les systèmes biologiques.

Médecine : Utilisé dans les études pharmacocinétiques pour étudier l'absorption, la distribution, le métabolisme et l'excrétion du Praziquantel.

Industrie : Utilisé dans le développement de nouvelles formulations et systèmes d'administration de médicaments

Mécanisme d'action

Le mécanisme d'action du Praziquantel-d11 est similaire à celui du Praziquantel. Il implique la perturbation de l'homéostasie du calcium dans les vers parasites, conduisant à une contraction musculaire et à une paralysie . Les principales cibles moléculaires sont les canaux calciques dépendants du voltage, qui sont essentiels pour maintenir l'équilibre du calcium dans les vers . En se liant à ces canaux, le Praziquantel-d11 provoque un afflux d'ions calcium, entraînant la paralysie et la mort éventuelle des parasites .

Applications De Recherche Scientifique

Pharmacokinetics

Pharmacokinetic Studies

Research has demonstrated significant inter-individual variability in the pharmacokinetics of Praziquantel and its enantiomers. A study identified optimal sampling time points for monitoring drug exposure, indicating that plasma concentrations measured at 4 hours post-administration correlate strongly with total drug exposure (AUC 8) for both total praziquantel and its active enantiomer, R-praziquantel . The findings suggest that pharmacogenetic factors may influence these variabilities, necessitating further studies to understand their impact on treatment outcomes.

Table 1: Pharmacokinetic Parameters of Praziquantel D11

| Parameter | Value |

|---|---|

| C_max (ng/mL) | 1254.4 |

| AUC 8 (ng h/mL) | 1254.4 |

| Optimal Sampling Time (h) | 4 |

| Enantiomer Activity | R-praziquantel active |

Treatment Efficacy

Efficacy Against Schistosomiasis

Praziquantel remains the cornerstone for treating schistosomiasis. A systematic review indicated a pooled cure rate of 89.2% for Schistosoma mansoni and 93.6% for Schistosoma haematobium with a standard dose of 40 mg/kg . The efficacy is further supported by studies showing high egg reduction rates post-treatment, highlighting the drug's effectiveness in diverse populations.

Case Study: Efficacy in School Children

In a study conducted in Nigeria, treatment with Praziquantel at a dosage of 40 mg/kg resulted in an 85.3% cure rate after eight weeks among school children infected with urinary schistosomiasis . This underscores the drug's reliability in pediatric populations.

Safety Assessments

Adverse Drug Reactions

While generally safe, Praziquantel has been associated with adverse effects. A case series from Eritrea reported visual abnormalities linked to the drug, raising concerns about dosing inaccuracies during mass drug administration campaigns . The study documented 61 cases of blurred vision following treatment, suggesting that careful monitoring and dosage adjustments are critical in vulnerable populations.

Table 2: Reported Adverse Effects of Praziquantel

| Adverse Effect | Frequency (%) |

|---|---|

| Abdominal Pain | Common |

| Vomiting | Common |

| Blurred Vision | Notable (2.4%) |

| Headache | Common |

Immunological Effects

Immunological Response Studies

Research has also explored the immunological effects of Praziquantel against schistosomiasis. A study indicated that higher doses could enhance immune responses against schistosomula, leading to significant reductions in worm burden . This suggests that optimizing dosing regimens could improve treatment outcomes by leveraging the immune system's capabilities.

Mécanisme D'action

The mechanism of action of Praziquantel-d11 is similar to that of Praziquantel. It involves the disruption of calcium homeostasis in parasitic worms, leading to muscle contraction and paralysis . The primary molecular targets are voltage-gated calcium channels, which are essential for maintaining calcium balance in the worms . By binding to these channels, Praziquantel-d11 causes an influx of calcium ions, resulting in the paralysis and eventual death of the parasites .

Comparaison Avec Des Composés Similaires

Composés similaires

Praziquantel : La forme non deutérée du Praziquantel, largement utilisée en milieu clinique.

Oxamniquine : Un autre médicament anthelminthique utilisé pour traiter la schistosomiase.

Métrifonate : Un composé organophosphoré utilisé comme anthelminthique.

Unicité du Praziquantel-d11

Le Praziquantel-d11 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans la recherche scientifique. La présence de deutérium permet un suivi plus précis du composé dans les études métaboliques et améliore la stabilité de la molécule . Cela fait du Praziquantel-d11 un outil précieux dans la recherche pharmacocinétique et pharmacodynamique, offrant des informations qui ne sont pas possibles avec des composés non marqués .

Activité Biologique

Praziquantel D11, a deuterated analog of praziquantel (PZQ), is primarily recognized for its anthelmintic properties, particularly in treating parasitic infections such as schistosomiasis. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, efficacy, and implications in clinical settings.

Overview of this compound

Chemical Properties:

- Molecular Formula: C₁₉H₁₃D₁₁N₂O₂

- Molecular Weight: Approximately 323.48 g/mol

This compound is designed to enhance stability and improve pharmacokinetic studies by incorporating deuterium, which serves as an internal standard in quantification assays.

The biological activity of this compound is closely related to that of its parent compound, praziquantel. The proposed mechanisms include:

- Calcium Channel Modulation: Praziquantel is believed to target the β subunits of voltage-gated calcium channels in schistosomes, leading to increased calcium influx and subsequent muscle contraction and paralysis of the parasites .

- Tegumental Damage: The drug induces extensive vesiculation and rupture of the tegument (outer layer) of schistosomes, facilitating immune response and clearance by the host .

- Metabolic Disruption: It inhibits glucose uptake and reduces glycogen levels in parasites, impairing their energy metabolism .

Case Studies and Meta-Analyses

-

Efficacy Against Schistosomiasis:

- A systematic review indicated that a single dose of 40 mg/kg praziquantel yields a cure rate (CR) of approximately 89.8% for schistosomiasis, with egg reduction rates (ERR) reaching up to 95% .

- In Ethiopia, studies demonstrated a CR of 93.6% for S. haematobium and 89.2% for S. mansoni infected individuals following treatment with praziquantel .

- Pharmacogenetic Variations:

Comparative Efficacy Table

| Study Location | Pathogen | Dosage (mg/kg) | Cure Rate (%) | Egg Reduction Rate (%) |

|---|---|---|---|---|

| Ethiopia | S. mansoni | 40 | 89.2 | 90.2 |

| Ethiopia | S. haematobium | 40 | 93.6 | 85 |

| Southeast Asia | Opisthorchis | 25 | Not specified | Not specified |

Adverse Effects

Common adverse effects reported following praziquantel administration include:

Monitoring for these effects is crucial, especially in mass drug administration (MDA) campaigns targeting schoolchildren and vulnerable populations .

Propriétés

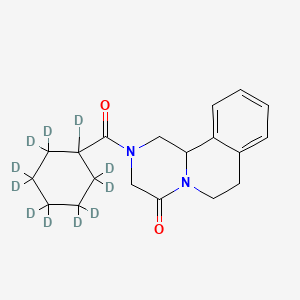

IUPAC Name |

2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVJFNAIGNNGKK-DHCOBZMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677345 | |

| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246343-36-1 | |

| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.